3,4',5-Trivinyl-1,1'-biphenyl
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Overview
Description
3,4’,5-Trivinyl-1,1’-biphenyl is an organic compound characterized by the presence of three vinyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trivinyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and vinyl boronic acids. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent .
Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trivinyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3,4’,5-Trivinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Formation of 3,4’,5-tricarboxy-1,1’-biphenyl.
Reduction: Formation of 3,4’,5-triethyl-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3,4’,5-Trivinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with unique properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,4’,5-Trivinyl-1,1’-biphenyl involves its interaction with molecular targets through its vinyl groups. These groups can participate in various chemical reactions, such as polymerization or cross-linking, leading to the formation of complex structures. The biphenyl core provides stability and rigidity to the molecule, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
1,3,5-Tris(4-amino(1,1’-biphenyl-4-yl))benzene: A compound with similar biphenyl structure but different functional groups.
Biphenyl-3,4’,5-tricarboxylic acid: A derivative with carboxylic acid groups instead of vinyl groups.
Uniqueness: 3,4’,5-Trivinyl-1,1’-biphenyl is unique due to the presence of three vinyl groups, which provide reactive sites for various chemical transformations. This makes it a versatile compound for use in organic synthesis and materials science.
Properties
Molecular Formula |
C18H16 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,3-bis(ethenyl)-5-(4-ethenylphenyl)benzene |
InChI |
InChI=1S/C18H16/c1-4-14-7-9-17(10-8-14)18-12-15(5-2)11-16(6-3)13-18/h4-13H,1-3H2 |
InChI Key |
SZEZDFQBIICMNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C=C)C=C |
Origin of Product |
United States |
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